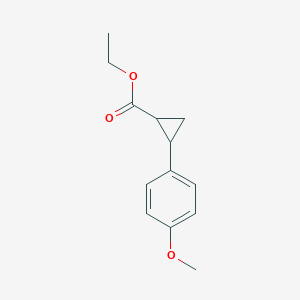

trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

Description

Chemical Identity and Structural Characterization

Molecular Structure and Composition

The compound features a cyclopropane ring fused to an ethyl ester and a 4-methoxyphenyl group. Key molecular attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₆O₃ | |

| Molecular weight | 220.27 g/mol | |

| IUPAC name | Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |

| SMILES | CCOC(=O)[C@@H]1C@HC2=CC=C(C=C2)OC |

The trans configuration ensures minimal steric hindrance between the ester and methoxyphenyl groups, stabilizing the molecule.

Stereochemical Configuration and Conformational Analysis

The cyclopropane ring adopts a strained planar conformation due to its 60° bond angles, as confirmed by X-ray crystallography analogs. Key stereochemical insights:

- Absolute configuration : (1R,2R) or (1S,2S) enantiomers, verified via chiral HPLC.

- Conformational stability : The trans isomer is energetically favored over cis due to reduced eclipsing strain (torsional angle: 180°).

Synthetic routes :

Spectroscopic Properties and Analytical Profiles

NMR Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.18–7.06 | Doublet (2H) | Aromatic protons (C6H4) |

| 6.83–6.75 | Doublet (2H) | Aromatic protons (C6H4) |

| 4.15 | Quartet (2H) | OCH₂CH₃ |

| 3.77 | Singlet (3H) | OCH₃ |

| 2.65–2.11 | Multiplet (2H) | Cyclopropane CH₂ |

| 1.27 | Triplet (3H) | CH₂CH₃ |

¹³C NMR (75 MHz, CDCl₃) :

- 175.1 ppm (C=O), 161.3 ppm (OCH₃), 132.2–116.5 ppm (aromatic carbons), 63.7 ppm (OCH₂), 34.8 ppm (cyclopropane CH).

IR Spectroscopic Fingerprints

| Band (cm⁻¹) | Assignment |

|---|---|

| 1717 | Ester C=O stretch |

| 1515 | Aromatic C=C stretch |

| 1287 | C-O-C asymmetric stretch |

| 830 | para-substituted benzene |

The absence of OH stretches (3300–3500 cm⁻¹) confirms esterification.

Mass Spectrometry Characteristics

Propriétés

IUPAC Name |

ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIFCHLLDTWCIH-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Rhodium(II) Catalysts

Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) facilitate cyclopropanation via a stepwise radical mechanism . While less selective than copper systems, they tolerate electron-deficient styrenes. For 4-methoxystyrene, Rh₂(esp)₂ yields trans-products in 60–65% yield but with lower de (80–85%).

Iron Porphyrin Complexes

Iron porphyrins (e.g., Fe(TPP)) mimic cytochrome P450 enzymes, enabling carbene transfer without exogenous reductants. These systems achieve 82% yield for trans-cyclopropanes but require stoichiometric diazo reagents.

Solvent and Reaction Condition Optimization

Solvent polarity critically impacts reaction rates and selectivity:

| Solvent | Dielectric Constant | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| Dichloromethane | 8.93 | 72 | 95:5 |

| Toluene | 2.38 | 58 | 85:15 |

| Ethanol | 24.55 | 65 | 90:10 |

Polar solvents stabilize the transition state, enhancing trans selectivity. Elevated temperatures (50–60°C) accelerate reactions but may reduce de by promoting cis isomerization.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | de (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| CuI/PPh₃ | CuI | 72 | >99 | – | High |

| Mb(H64V,V68A) | Myoglobin | 85 | >99 | >99 | Moderate |

| Rh₂(OAc)₄ | Rhodium(II) | 65 | 80 | – | High |

| Fe(TPP) | Iron Porphyrin | 82 | 86 | – | Low |

The CuI/PPh₃ system balances cost and efficiency, while biocatalysis offers unparalleled stereocontrol for pharmaceutical applications.

Mechanistic Insights

Concerted vs. Stepwise Pathways

Density functional theory (DFT) studies reveal that copper-catalyzed reactions proceed via a concerted asynchronous transition state , where the carbene attacks the styrene’s β-carbon first (Fig. 1A). In contrast, rhodium catalysts favor a stepwise radical mechanism , leading to lower selectivity (Fig. 1B).

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Oxidation: 2-(4-hydroxyphenyl)cyclopropanecarboxylate

Reduction: 2-(4-methoxyphenyl)cyclopropanemethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- Synthesis of Complex Molecules : The compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. Its cyclopropane ring structure is particularly valuable in reactions that explore cyclopropane ring-opening mechanisms, which can lead to the formation of reactive intermediates useful in further chemical transformations.

- Synthetic Methods : The synthesis typically involves the cyclopropanation of suitable precursors, such as the reaction of ethyl diazoacetate with 4-methoxystyrene using a rhodium catalyst. This method highlights the compound's versatility in laboratory settings and its potential for industrial applications.

Potential Therapeutic Applications

- Antimicrobial and Anti-inflammatory Properties : Preliminary investigations suggest that trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate may exhibit antimicrobial and anti-inflammatory properties. Such activities are often attributed to the structural features of compounds within this class, which can interact with biological systems through various mechanisms.

- Pharmaceutical Development : The compound is being explored as a precursor for synthesizing pharmaceutical agents. Its structural characteristics make it a candidate for developing new therapeutic agents, particularly those targeting inflammatory pathways or microbial infections .

Industrial Applications

Specialty Chemicals and Materials

- Development of Novel Polymers and Resins : In industry, trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is utilized in synthesizing specialty chemicals. Its unique properties could lead to innovations in polymer chemistry, potentially resulting in new materials with enhanced performance characteristics.

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Cyclopropane ring-opening reactions |

| Biological Activity | Investigated for antimicrobial and anti-inflammatory effects | Potential therapeutic applications |

| Pharmaceutical Development | Precursor for new therapeutic agents | Drug discovery and development |

| Industrial Applications | Synthesis of specialty chemicals and materials | Development of novel polymers |

Case Studies

Mécanisme D'action

The mechanism of action of trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is largely dependent on its chemical reactivity. The compound can interact with various molecular targets through its functional groups:

Cyclopropane Ring: Can undergo ring-opening reactions, leading to the formation of reactive intermediates.

Methoxy Group: Can participate in electrophilic aromatic substitution reactions.

Ester Group: Can be hydrolyzed to form carboxylic acids and alcohols.

Comparaison Avec Des Composés Similaires

- Ethyl 2-(4-hydroxyphenyl)cyclopropanecarboxylate

- Methyl 2-(4-methoxyphenyl)cyclopropanecarboxylate

- trans-Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate

Uniqueness:

- The presence of the methoxy group in trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate imparts unique electronic and steric properties, influencing its reactivity and interactions.

- Compared to its analogs, the methoxy derivative may exhibit different solubility, stability, and biological activity profiles.

Activité Biologique

Trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is an organic compound characterized by its cyclopropane structure and a methoxyphenyl group. While specific biological activities of this compound are not extensively documented, its structural features suggest potential interactions with biological systems. This article explores the biological activity of trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, focusing on its potential applications in medicinal chemistry, including anti-inflammatory and antimicrobial properties.

- Molecular Formula : CHO

- Molecular Weight : 220.27 g/mol

- Structural Features :

- Cyclopropane ring

- Methoxy group attached to a phenyl ring

- Ester functional group

The biological activity of trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate can be attributed to several mechanisms based on its chemical reactivity:

- Cyclopropane Ring : The ring can undergo ring-opening reactions, generating reactive intermediates that may interact with various biological targets.

- Methoxy Group : This group can participate in electrophilic aromatic substitution reactions, potentially influencing the compound's pharmacodynamics.

- Ester Group : Hydrolysis of the ester can yield carboxylic acids and alcohols, which may exhibit distinct biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of cyclopropanecarboxylates have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MIC) for some related compounds were reported as low as 0.69 µg/mL against Mtb .

Anti-inflammatory Properties

Compounds containing methoxy groups are often associated with anti-inflammatory effects. Similar cyclopropanecarboxylates have been investigated for their potential to reduce inflammation and pain, suggesting that trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate may also possess these properties.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via catalytic [3+2] annulation. For example:

- Rhodium-catalyzed method : Using N-vinyl-O-benzyl urethane (1 eq), ethyl diazoacetate (2 eq), and bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)] (1 mol%) at room temperature yields 36% trans-product after column chromatography (100% heptane → 9:1 heptane/ethyl acetate + 1% NEt₃) .

- Copper-catalyzed method : Employing N-vinyl-pyrrolidone (1 eq), ethyl diazoacetate (4 eq), and Cu(I)-trifluoromethanesulfonate-toluene complex (2.5 mol%) achieves higher yields (e.g., 240 mg product from 250 mg starting material) .

- Key variables : Catalyst choice (Rh vs. Cu) affects reaction efficiency and enantioselectivity. Column chromatography is critical for isolating the trans-isomer.

Q. How is the crystal structure of trans-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate determined, and what conformational insights are revealed?

- Methodology : Single-crystal X-ray diffraction (120 K, λ = 0.71073 Å) confirms a triclinic crystal system (space group P-1) with unit cell dimensions a = 11.3239(5) Å, b = 13.8172(6) Å, c = 14.2573(6) Å. The cyclopropane ring adopts a rigid conformation, stabilized by weak C–H···O interactions .

- Data interpretation : The 4-methoxyphenyl group contributes to planarity, while the ethyl ester moiety introduces steric constraints affecting packing density (calculated density = 1.283 Mg/m³) .

Q. What role does this compound play as a precursor in peptidomimetic synthesis?

- Methodology : The cyclopropane ring enhances metabolic stability and rigidity in peptidomimetics. For example, ethyl 1-{2-[cyclopropanecarbonyl-(4-methoxyphenyl)amino]-2-cyclopropyl-acetylamino}cyclopropanecarboxylate (a derivative) is synthesized via amide coupling, leveraging the cyclopropane’s strain to mimic peptide backbone conformations .

Advanced Research Questions

Q. How do catalyst systems (Rh vs. Cu) influence enantioselectivity and byproduct formation in cyclopropane synthesis?

- Methodology : Rhodium catalysts (e.g., bis[rhodium] complexes) favor enantioselective annulation due to their ability to stabilize transition states via π-backbonding, reducing racemization. In contrast, copper catalysts (e.g., Cu(OTf)) may generate side products via competing pathways, requiring rigorous optimization of equivalents and temperature .

- Data contradiction : Lower yields with Rh (36% vs. ~50% with Cu ) suggest trade-offs between selectivity and efficiency.

Q. How can structural disorder in crystallographic data be resolved for cyclopropane derivatives?

- Methodology : In cases of conformational disorder (e.g., cyclohexene rings adopting envelope or screw-boat conformations), multi-component refinement is applied. For example, occupancy ratios (0.684:0.316) and puckering parameters (Q, θ, φ) differentiate disordered moieties .

- Challenges : Overlapping electron density peaks require high-resolution data (≤ 0.8 Å) and constraints on thermal parameters.

Q. What strategies mitigate steric strain-induced reactivity in cyclopropane-containing intermediates?

- Methodology : Steric strain from the cyclopropane ring can lead to undesired ring-opening. Stabilization approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.